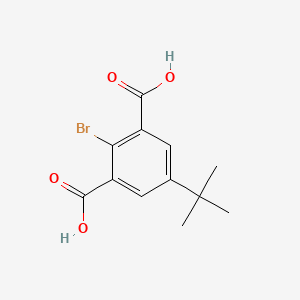

2-Bromo-5-(tert-butyl)isophthalic acid

Descripción

Significance of Aromatic Dicarboxylic Acids as Building Blocks in Contemporary Chemistry

Aromatic dicarboxylic acids are organic compounds that feature two carboxyl functional groups (-COOH) attached to an aromatic ring system. This dual functionality makes them exceptionally valuable as building blocks, or "linkers," in polymer chemistry and crystal engineering. Their rigid aromatic core provides a stable and predictable geometry, while the two carboxyl groups offer versatile connection points for building larger structures.

These compounds are fundamental to the synthesis of a wide range of materials. For instance, terephthalic acid is a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous plastic used in bottles and packaging. In more advanced applications, aromatic dicarboxylic acids are crucial for constructing metal-organic frameworks (MOFs), which are crystalline materials with extensive porosity and high surface areas, making them suitable for gas storage, separation, and catalysis. nih.govresearchgate.netacs.org The ability to systematically alter the aromatic core with different functional groups allows for the fine-tuning of the resulting material's properties.

Strategic Importance of Isophthalic Acid Scaffolds in Coordination Chemistry and Supramolecular Assembly

Within the family of aromatic dicarboxylic acids, the isophthalic acid scaffold (a benzene (B151609) ring with carboxyl groups at the 1 and 3 positions) holds a unique strategic position. Unlike the linear geometry of terephthalic acid (1,4-substitution), the angled disposition of the carboxyl groups in isophthalic acid provides a bent or V-shaped building block. This angularity is highly sought after in coordination chemistry and supramolecular assembly as it promotes the formation of diverse and complex three-dimensional structures. tandfonline.comresearchgate.net

The use of isophthalic acid and its derivatives as ligands allows chemists to construct coordination polymers with fascinating topologies, including helical chains, layered networks, and interpenetrated frameworks. tandfonline.comresearchgate.net These structures are not merely of academic interest; their architecture dictates their function. The design and synthesis of new coordination polymers is a burgeoning field, driven by the ability to tailor material properties for specific applications such as gas storage, catalysis, and luminescent sensing. nih.govresearchgate.net The isophthalic acid framework is a reliable and versatile scaffold for achieving these targeted structures.

Rational Design Principles for Incorporating Halogenation and Alkyl Substitution for Modulated Ligand Properties

To further control the assembly and properties of materials built from isophthalic acid scaffolds, chemists employ rational design principles, chief among them being the introduction of functional groups onto the aromatic ring. Halogenation (adding a halogen atom like bromine) and alkyl substitution (adding an alkyl group like a tert-butyl group) are two powerful strategies for modulating ligand properties.

Alkyl Substitution: The incorporation of a bulky alkyl group, such as a tert-butyl group, introduces significant steric hindrance. cymitquimica.com This steric bulk can influence the coordination environment around a metal center, affecting the final geometry and dimensionality of the resulting coordination polymer. rsc.org For example, the presence of a tert-butyl group can prevent dense packing, leading to the formation of porous frameworks or influencing the interpenetration of networks. rsc.orgchemrxiv.org It also increases the lipophilicity of the ligand, which can alter its solubility and interactions with solvent molecules.

Halogenation: Introducing a halogen atom like bromine onto the ligand backbone serves multiple purposes. Bromine is an electron-withdrawing group, which can modify the electronic properties of the carboxylate donors. Furthermore, halogen atoms can participate in non-covalent interactions known as "halogen bonding," which can act as a secondary structure-directing force, guiding the assembly of molecules into specific arrangements in the solid state. The synthesis of brominated isophthalic acids is a key step in accessing these functionalities. asianpubs.orggoogle.comgoogleapis.com

Contextualizing 2-Bromo-5-(tert-butyl)isophthalic Acid as a Novel and Versatile Precursor

This compound emerges as a highly promising, rationally designed precursor that combines the strategic advantages of both halogenation and alkyl substitution on a single isophthalic acid scaffold. The molecule's structure is primed for creating advanced materials with unique, pre-programmed characteristics.

The bulky tert-butyl group at the 5-position can direct the formation of specific framework topologies by sterically influencing how the ligands and metal centers assemble. rsc.org Simultaneously, the bromo group at the 2-position, adjacent to one of the carboxylates, introduces both electronic modifications and the potential for halogen bonding. This dual functionalization provides a powerful toolkit for the crystal engineer. The bromine atom can be used to form secondary interactions that reinforce a desired structure or to create specific intermolecular contacts that would not be possible with the unfunctionalized ligand. This makes this compound a versatile precursor for synthesizing a new generation of functional materials, such as MOFs and coordination polymers, with potentially enhanced stability, porosity, or catalytic activity.

Research Scope and Core Objectives for Investigations Involving this compound

The unique combination of functional groups on this compound defines a clear scope for future research. The core objective of investigations involving this ligand would be to systematically explore how its distinct structural features translate into novel material properties.

Key research directions and objectives would include:

Synthesis of Novel Coordination Polymers and MOFs: Reacting the ligand with various metal ions (e.g., zinc, copper, cobalt, lanthanides) to synthesize a family of new materials and characterizing their crystal structures to understand how the bromo and tert-butyl groups direct the final architecture. nih.govresearchgate.netrsc.org

Investigation of Porosity and Gas Sorption: Evaluating the resulting materials for permanent porosity. A key objective would be to determine if the bulky tert-butyl groups create stable porous networks and to study their capacity for storing gases like hydrogen, carbon dioxide, or methane (B114726).

Exploring Catalytic Activity: Testing the synthesized MOFs as heterogeneous catalysts. The electron-withdrawing nature of the bromine atom and the specific environment around the metal centers could lead to enhanced catalytic performance for various organic transformations. researchgate.net

Luminescent Sensing Applications: For materials synthesized with appropriate metal ions (e.g., zinc, cadmium, or lanthanides), a primary objective would be to investigate their photoluminescent properties and test their potential as chemical sensors for detecting small molecules or ions. researchgate.netmdpi.com

By pursuing these objectives, the scientific community can unlock the full potential of this compound as a sophisticated building block for the next generation of functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64395-03-5 |

| Molecular Formula | C₁₂H₁₃BrO₄ |

| Molecular Weight | 301.14 g/mol cymitquimica.com |

| Appearance | Solid |

| Purity | ≥97% |

Table 2: Physicochemical Properties of 5-tert-Butylisophthalic acid (Parent Compound)

| Property | Value |

|---|---|

| CAS Number | 2359-09-3 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄O₄ scbt.com |

| Molecular Weight | 222.24 g/mol sigmaaldrich.comscbt.com |

| Appearance | White to off-white solid cymitquimica.com |

| Melting Point | >300 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-tert-butylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAYOMJBHRYFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330796 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64395-03-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 Bromo 5 Tert Butyl Isophthalic Acid

Retrosynthetic Analysis of 2-Bromo-5-(tert-butyl)isophthalic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the C-Br and C-C bonds associated with the tert-butyl and carboxylic acid groups.

A logical retrosynthetic approach would involve the disconnection of the bromine atom first, leading to 5-(tert-butyl)isophthalic acid as a key intermediate. This simplifies the initial synthetic target to a disubstituted aromatic ring. Further disconnection of the two carboxylic acid groups suggests a precursor like 1,3-dimethyl-5-(tert-butyl)benzene, which can be oxidized. Finally, disconnection of the tert-butyl group leads back to a simple, readily available starting material such as m-xylene.

This analysis highlights the main synthetic challenges: the selective introduction of the tert-butyl group, the bromination of a deactivated aromatic ring, and the oxidation of methyl groups to carboxylic acids.

Precursor Synthesis and Reaction Optimization

The synthesis of the key precursor, 5-(tert-butyl)isophthalic acid, and its subsequent bromination involves several critical steps, each requiring careful optimization of reaction conditions.

The introduction of a bromine atom onto the aromatic ring of 5-(tert-butyl)isophthalic acid is challenging due to the presence of two deactivating carboxylic acid groups. Standard electrophilic aromatic substitution conditions are often ineffective.

One effective method for brominating deactivated aromatic compounds is the use of bromine in the presence of a strong acid, such as oleum (B3057394) (fuming sulfuric acid) or concentrated nitric acid. scirp.orgembuni.ac.kescirp.org For instance, the bromination of isophthalic acid to 5-bromoisophthalic acid has been achieved by heating with bromine in oleum, sometimes with iodine as a catalyst. scirp.org Another approach involves the use of bromine in concentrated nitric acid, which can act as a brominating agent for moderately deactivated aromatic compounds. scirp.orgembuni.ac.kescirp.org

More recent developments in aromatic bromination include the use of N-bromosuccinimide (NBS) with catalytic additives. Lactic acid derivatives, for example, have been shown to enhance the reactivity of NBS through halogen bonding, allowing for the regioselective bromination of various arenes under mild conditions. nsf.gov

| Bromination Method | Reagents | Conditions | Key Features |

| Oleum Bromination | Br₂, Oleum (SO₃ in H₂SO₄), optional I₂ catalyst | High temperature (e.g., 102-130°C) | Effective for deactivated rings but harsh conditions. scirp.org |

| Nitric Acid Bromination | Br₂, concentrated HNO₃ | Elevated temperature (e.g., 50-65°C) | Can shift reactivity from nitration to bromination. scirp.orgscirp.org |

| NBS with Additives | NBS, catalytic mandelic acid | Aqueous conditions, room temperature | Mild, regioselective bromination. nsf.gov |

The introduction of a tert-butyl group onto an aromatic ring is typically achieved through Friedel-Crafts alkylation. masterorganicchemistry.com This reaction involves an electrophilic aromatic substitution where a tert-butyl cation, generated from a suitable precursor, attacks the aromatic ring.

Common reagents for this transformation include tert-butyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃), or 2-methylpropene in the presence of a strong acid. masterorganicchemistry.com The bulky nature of the tert-butyl group often directs substitution to the less sterically hindered para position. masterorganicchemistry.comstackexchange.com In the context of synthesizing this compound, the tert-butyl group would likely be introduced to a precursor molecule before the formation of the carboxylic acid and bromo functionalities to avoid deactivation of the ring towards electrophilic attack. The tert-butyl group can also serve as a bulky protecting group to direct other substituents to specific positions. fiveable.mewikipedia.org

| Technique | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | tert-Butyl chloride | AlCl₃ | Standard method, requires anhydrous conditions. masterorganicchemistry.com |

| Friedel-Crafts Alkylation | 2-Methylpropene (isobutylene) | Strong acid (e.g., H₂SO₄) | Utilizes a gaseous reagent. google.com |

| Using Alkyl t-Butyl Ethers | Alkyl t-butyl ether | Acidic catalyst | Offers advantages of using liquid reactants. google.com |

The conversion of alkyl side chains on an aromatic ring to carboxylic acids is a common and crucial transformation in the synthesis of aromatic carboxylic acids. libretexts.orgopenstax.orglibretexts.org This oxidation is typically carried out using strong oxidizing agents.

A widely used reagent for this purpose is potassium permanganate (B83412) (KMnO₄) in a hot, aqueous solution. libretexts.orgopenstax.org This method is effective for converting primary and secondary alkyl groups to carboxylic acids, regardless of the alkyl chain length. libretexts.org Another powerful oxidizing agent is Jones reagent (CrO₃ in H₂SO₄). libretexts.org It is important to note that for this oxidation to occur, the benzylic carbon must have at least one hydrogen atom; therefore, a tert-butyl group is resistant to this type of oxidation. libretexts.orgopenstax.org Industrial-scale oxidations often employ catalyzed air-oxidation, for example, using cobalt salts as catalysts. openstax.orggoogle.com

| Oxidizing Agent | Conditions | Substrate Requirement |

| Potassium Permanganate (KMnO₄) | Hot, aqueous solution | At least one benzylic hydrogen. libretexts.orgopenstax.org |

| Jones Reagent (CrO₃/H₂SO₄) | At least one benzylic hydrogen. libretexts.org | |

| Catalyzed Air Oxidation | Air, Co(III) salts | Elevated temperature and pressure |

Advanced Synthetic Routes to this compound

Modern synthetic chemistry offers more sophisticated methods for constructing substituted aromatic rings, often relying on transition metal catalysis.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com While direct application to the synthesis of this compound might be complex, these methods can be envisioned for the synthesis of precursors or for derivatization.

For instance, a suitably substituted aromatic precursor could undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the tert-butyl group or a precursor to the carboxylic acid groups. Similarly, palladium- or copper-catalyzed bromination reactions could offer milder alternatives to traditional electrophilic bromination, particularly for deactivated substrates. These methods often exhibit high functional group tolerance, which is a significant advantage in multi-step syntheses. mdpi.com

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. For substituted isophthalic acids, sustainable approaches are being explored, moving away from traditional methods that often rely on harsh conditions and petroleum-based feedstocks.

A significant green strategy involves the synthesis of the core isophthalic acid structure from bio-based starting materials. One such pathway begins with a cycloaddition reaction between bio-isoprene and bio-acrylic acid, both of which can be derived from the fermentation of biomass. google.com This initial step yields methyl-cyclohexenecarboxylic acid intermediates, which can then be converted to the aromatic isophthalic acid backbone through subsequent aromatization and oxidation reactions. google.com This bio-based route presents a sustainable alternative to conventional syntheses that start from petroleum-derived xylenes.

Another facet of green chemistry focuses on improving the efficiency and environmental profile of specific reaction steps, such as bromination. Conventional bromination of isophthalic acid to produce bromo-derivatives often employs reagents like bromine in fuming sulfuric acid, which poses significant handling and disposal challenges. google.comgoogle.com Research into greener halogenation methods includes the use of milder brominating agents, recyclable catalysts, and solvent-free reaction conditions to mitigate the environmental footprint of such transformations. Furthermore, the use of bio-based monomers like 2,5-furandicarboxylic acid (FDCA) is being investigated as a sustainable substitute for isophthalic acid in polymer applications, reducing the reliance on petroleum-based building blocks altogether. researchgate.net

Directed Functionalization and Derivatization of this compound

The unique arrangement of functional groups on this compound allows for a high degree of control in subsequent derivatization reactions. The carboxylic acid groups, the aryl bromide, and the aromatic ring itself can be selectively targeted to build molecular complexity.

The two carboxylic acid groups are primary sites for modification, readily undergoing esterification and amidation to generate a wide array of derivatives. These reactions are fundamental for incorporating the molecule into larger structures like polyesters, polyamides, or metal-organic frameworks (MOFs).

Esterification can be achieved by reacting the diacid with an alcohol under acidic catalysis. For more sensitive or sterically hindered alcohols, such as tert-butyl alcohol, milder and more efficient methods are employed. A common strategy involves the use of an activating agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This method converts the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the alcohol to form the ester under gentle conditions. researchgate.net The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile, simplifying product purification. researchgate.net

Amidation follows a similar principle, typically involving the activation of the carboxylic acid groups before reaction with a primary or secondary amine. This activation can be accomplished by converting the diacid to the corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chlorides readily react with amines to form robust amide bonds.

| Method | Reagents | Typical Conditions | Key Advantage |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Simple, cost-effective for simple alcohols. |

| (Boc)₂O/DMAP Coupling | Alcohol, (Boc)₂O, DMAP | Room temperature or mild heat | High efficiency for sensitive substrates, volatile byproducts. researchgate.net |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol/Amine | Two-step process, often at room temperature | Generates highly reactive intermediate for difficult couplings. |

The aryl bromide position serves as a versatile synthetic handle for introducing new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly powerful for this purpose. The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (boronic acid or ester), is a robust method for forming biaryl structures. sigmaaldrich.com These reactions typically require a palladium catalyst (e.g., derived from Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., dppf, SPhos, XPhos) to facilitate the catalytic cycle, and a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid. sigmaaldrich.comuzh.chresearchgate.net Other important cross-coupling reactions include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), each providing a distinct pathway to a different class of derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) / Phosphine Ligand (e.g., dppf) | Carbon-Carbon (Aryl-Aryl) uzh.ch |

| Heck | Alkene | Pd(0) or Pd(II) / Phosphine Ligand | Carbon-Carbon (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine | Pd(0) / Specialized Ligand (e.g., BrettPhos) | Carbon-Nitrogen (Aryl-Amine) sigmaaldrich.com |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) / Phosphine Ligand | Carbon-Carbon (Aryl-Alkynyl) |

Nucleophilic Aromatic Substitution (SₙAr): While less common for unactivated aryl bromides, SₙAr can occur under specific conditions. The reaction requires the aromatic ring to be electron-deficient, a condition partially met by the two electron-withdrawing carboxylic acid groups. nih.govyoutube.com For SₙAr to proceed, a strong nucleophile (e.g., an alkoxide, thiolate, or amide) attacks the carbon bearing the bromine, forming a transient Meisenheimer intermediate, which then collapses by expelling the bromide leaving group. nih.gov This pathway is often facilitated by high temperatures or the use of highly polar aprotic solvents. The presence of the bulky tert-butyl group may sterically hinder the approach of the nucleophile, influencing the reaction's feasibility and regioselectivity.

When this compound is used as an organic linker to construct porous crystalline materials like Metal-Organic Frameworks (MOFs), its functional groups become part of the framework's internal structure. Post-synthetic modification (PSM) is a powerful strategy where the assembled MOF is treated with reagents to chemically alter these exposed functional groups without dissolving the framework. labxing.com

In a MOF constructed from this linker, the aryl bromide site would be accessible within the pores and could undergo many of the same transformations seen in solution, such as palladium-catalyzed cross-coupling reactions. nih.gov This allows for the precise installation of new functionalities inside the MOF, tailoring its properties for specific applications like catalysis or gas separation. For example, a Suzuki coupling could be performed on the solid MOF to append phenyl groups, altering the pore size and surface chemistry. This approach leverages the initial framework as a scaffold for subsequent, targeted chemical engineering. labxing.com

As a dicarboxylic acid, this compound is a classic A-A type monomer for step-growth polymerization.

Polyesters and Polyamides: Through condensation reactions with diols or diamines, it can form polyesters and polyamides, respectively. The bulky tert-butyl group on the polymer backbone is expected to disrupt chain packing and reduce crystallinity, leading to more amorphous materials. cymitquimica.com This can enhance solubility and modify thermal properties, such as the glass transition temperature. The pendant bromo-substituent on each repeating unit provides a site for further polymer modification, allowing for the grafting of side chains or the introduction of cross-linking sites.

Coordination Polymers: The carboxylate groups can coordinate to metal ions to form coordination polymers, which are a class of MOFs. rsc.org The geometry of the isophthalate (B1238265) linker, combined with the coordination preference of the metal center, directs the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The bromine and tert-butyl groups act as "decorations" on the linkers, lining the channels or pores of the resulting material and defining its chemical environment. researchgate.net

| Polymer Type | Co-monomer | Resulting Linkage | Key Feature |

|---|---|---|---|

| Polyester (B1180765) | Diol (e.g., Ethylene Glycol) | Ester Bond | Amorphous nature due to tert-butyl group. cymitquimica.com |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide Bond | High thermal stability, pendant functional bromide. |

| Coordination Polymer / MOF | Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) | Metal-Carboxylate Coordination | Porous structure with functionalized channels. rsc.orgresearchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 2-Bromo-5-(tert-butyl)isophthalic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of the deprotonated analogue of this compound in DMSO-d₆ exhibits characteristic signals. The tert-butyl group gives rise to a singlet at approximately 1.31 ppm, integrating to nine protons. The aromatic region would be expected to show two distinct signals for the two aromatic protons. In the spectrum of the deprotonated species, these appear as multiplets around 7.94 ppm and 8.01 ppm. The acidic protons of the carboxylic acid groups would typically appear as a broad singlet at a much higher chemical shift, around 13.99 ppm, though this signal can be exchangeable with deuterium (B1214612) in the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For the deprotonated form in DMSO-d₆, the following peaks are observed: 29.31 ppm (likely the methyl carbons of the tert-butyl group), 50.32 ppm (quaternary carbon of the tert-butyl group), and a series of signals in the aromatic region at 124.79 ppm, 125.52 ppm, 127.93 ppm, and 128.94 ppm. The carbons of the carboxyl groups and the carbon attached to the bromine would also have distinct chemical shifts, with the carboxyl carbons appearing further downfield, around 165.74 ppm.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (inferred) |

|---|---|---|---|

| ¹H | ~13.99 | s (broad) | -COOH |

| ¹H | ~8.01 | m | Ar-H |

| ¹H | ~7.94 | m | Ar-H |

| ¹H | ~1.31 | s | -C(CH₃)₃ |

| ¹³C | ~165.74 | s | -COOH |

| ¹³C | ~145.46, ~145.28 | s | Ar-C (quaternary) |

| ¹³C | ~128.94, ~127.93, ~125.52, ~124.79 | s | Ar-C |

| ¹³C | ~50.32 | s | -C(CH₃)₃ |

| ¹³C | ~29.31 | s | -C(CH₃)₃ |

To definitively assign the proton and carbon signals, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a correlation between the two aromatic protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the aromatic CH groups by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbon attached to the bromine, the carbons of the carboxylic acid groups, and the carbons of the tert-butyl group, by observing their correlations with nearby protons.

Solid-state NMR (ssNMR) spectroscopy would provide information about the structure, conformation, and dynamics of this compound in the solid state. This technique is particularly useful for studying crystalline and amorphous materials. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra. Polymorphism, if present, could also be investigated using ssNMR, as different crystalline forms would likely give rise to distinct spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 300 g/mol for the ⁷⁹Br isotope and 302 g/mol for the ⁸¹Br isotope, with a molecular weight of 301.14 g/mol considering the natural isotopic abundance. cymitquimica.com

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₃BrO₄), the expected exact masses for the molecular ions would be:

| Isotope | Calculated Exact Mass |

|---|---|

| [M(⁷⁹Br)]⁺ | 299.9997 |

| [M(⁸¹Br)]⁺ | 301.9976 |

The observation of this isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, would be a strong confirmation of the presence of one bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. Expected fragmentation pathways would include the loss of a water molecule (-18 Da), a carboxyl group (-45 Da), and the tert-butyl group (-57 Da). The fragmentation pattern would help to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acids.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acids. The exact position can be influenced by hydrogen bonding.

C=C Stretch: Aromatic ring stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations would be observed in the fingerprint region, typically between 1300 and 900 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring and the C-C bonds of the tert-butyl group would be expected to show strong signals in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Stretch / O-H Bend | 1300-900 | Medium |

| C-Br Stretch | 600-500 | Medium to Weak |

X-ray Diffraction (XRD) Methodologies for Crystal Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of diffracted X-rays passing through a sample, detailed information about its crystal structure, phase purity, and other structural characteristics can be obtained.

Single-Crystal X-ray Diffraction (SCXRD) Principles and Refinement Strategies

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a molecule and the packing of molecules in a crystal lattice. This technique requires a high-quality single crystal of the compound.

The fundamental principle of SCXRD involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

The collected diffraction data are then processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). The final step is structure solution and refinement, where a model of the atomic positions is generated and optimized to best fit the experimental diffraction data. Refinement strategies involve adjusting atomic coordinates, thermal displacement parameters, and other variables to minimize the difference between the observed and calculated diffraction intensities.

A hypothetical data table for the single-crystal X-ray diffraction of this compound would include the following parameters:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₃BrO₄ |

| Formula Weight | 301.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 1345.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.487 |

| R-factor (%) | 3.5 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is primarily used for:

Phase Identification: The diffraction pattern of a crystalline compound is unique and serves as a "fingerprint." By comparing the experimental pattern to databases of known materials, the crystalline phases present in a sample can be identified.

Crystalline Purity: The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a highly crystalline material. The absence of peaks from known impurities can confirm the phase purity of the sample.

A representative PXRD data table would list the 2θ angles and their corresponding intensities.

Other Complementary Characterization Methods

In addition to X-ray diffraction, several other techniques are crucial for a comprehensive characterization of a chemical compound.

Elemental Analysis Techniques

Elemental analysis determines the elemental composition of a compound. For an organic molecule like this compound, this typically involves combustion analysis to determine the weight percentages of carbon, hydrogen, and sometimes nitrogen. The bromine content can be determined by other methods such as titration or ion chromatography after decomposition of the compound. The results are then compared to the theoretical percentages calculated from the chemical formula.

A hypothetical elemental analysis data table would look like this:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 47.86 | 47.79 |

| Hydrogen (H) | 4.35 | 4.38 |

| Bromine (Br) | 26.53 | 26.45 |

| Oxygen (O) | 21.25 | - |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying the loss of volatile components like solvents or water.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpy changes.

A detailed thermal analysis would provide information on the melting point and decomposition behavior of this compound, which is crucial for understanding its stability and potential applications in materials science.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Tert Butyl Isophthalic Acid

Reactivity of Carboxylic Acid Moieties in Coordination and Self-Assembly

The two carboxylic acid groups of 2-bromo-5-(tert-butyl)isophthalic acid are the primary reactive sites for coordination chemistry, enabling the molecule to act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). massey.ac.nznih.gov The deprotonated carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelate, and bidentate bridging fashions. This versatility in coordination allows for the formation of diverse supramolecular architectures, from one-dimensional chains to complex three-dimensional networks. rsc.orgresearchgate.net

The geometry of the isophthalate (B1238265) backbone, with the carboxylic acid groups positioned at the 1- and 3-positions of the benzene (B151609) ring, predisposes the ligand to form angular connections between metal centers. This inherent angularity is a key factor in the generation of intricate and often porous framework structures. rsc.org The self-assembly process is driven by the coordination bonds between the carboxylate oxygen atoms and the metal ions, leading to crystalline materials with well-defined structures. berkeley.edu The specific outcome of the self-assembly is influenced by factors such as the choice of metal ion, the reaction solvent, temperature, and the presence of ancillary ligands. researchgate.net

Studies on related 5-substituted isophthalic acids have demonstrated the successful synthesis of a variety of coordination polymers with interesting properties, such as gas storage and catalysis. nih.gov For instance, the use of 5-tert-butylisophthalic acid in the synthesis of MOFs highlights the utility of this ligand scaffold. nih.gov The presence of the bulky tert-butyl group can also influence the packing of the resulting framework, potentially leading to the formation of porous materials.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring of this compound offers a reactive handle for a variety of organic transformations, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution and Steric Effects

In electrophilic aromatic substitution (EAS) reactions, the reactivity and regioselectivity are governed by the combined electronic and steric effects of the substituents on the benzene ring: the bromo group, the tert-butyl group, and the two carboxylic acid groups. masterorganicchemistry.comlibretexts.org

The directing effects of these substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence |

| -Br | Deactivating (Inductive) | Ortho, Para |

| -C(CH₃)₃ | Activating (Inductive) | Ortho, Para |

| -COOH | Deactivating (Resonance) | Meta |

The tert-butyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions. However, due to its significant steric bulk, it strongly hinders attack at the adjacent ortho positions. stackexchange.comvarsitytutors.com Consequently, electrophilic substitution on tert-butylbenzene (B1681246) predominantly yields the para product. libretexts.orgmsu.edu The bromine atom is a deactivating group but also an ortho, para-director. The two carboxylic acid groups are strongly deactivating and are meta-directors.

Nucleophilic Aromatic Substitution Pathways

The aryl bromide can potentially undergo nucleophilic aromatic substitution (SNAr), particularly due to the presence of the two electron-withdrawing carboxylic acid groups, which can stabilize the intermediate Meisenheimer complex. wikipedia.org In SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The reaction would be favored by strong nucleophiles and would likely occur at the carbon bearing the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the derivatization of this compound without affecting the carboxylic acid moieties. nih.govnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgmdpi.com A study on a derivative of the target compound, a bromine-substituted benzimidazole, has shown its successful use in Heck reactions, indicating the feasibility of this transformation on the this compound scaffold. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes. researchgate.netresearchgate.net

The general conditions for these reactions are summarized in the table below:

| Reaction | Coupling Partner | Key Reagents |

| Suzuki | Boronic acid/ester | Pd catalyst, Base |

| Heck | Alkene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

Steric and Electronic Effects of the tert-Butyl Group on Molecular Conformation and Reactivity

The tert-butyl group exerts significant steric and electronic effects that profoundly influence the molecular conformation and reactivity of this compound.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which imposes considerable steric hindrance on the adjacent positions of the aromatic ring. numberanalytics.com This steric bulk can:

Dictate the regioselectivity of substitution reactions, as seen in electrophilic aromatic substitution where the ortho positions are shielded. stackexchange.com

Influence the conformation of the molecule by restricting the rotation of the carboxylic acid groups. nih.gov In a derivative of this compound, the bulky groups lead to large dihedral angles between the central phenyl ring and its substituents. nih.gov

Affect the packing of molecules in the solid state, potentially creating voids and influencing the porosity of resulting coordination polymers.

Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect. stackexchange.com This effect slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring, although this activating effect is often outweighed by its steric hindrance. stackexchange.comstackexchange.com

Mechanistic Studies of Coordination Interactions and Ligand Exchange

While specific mechanistic studies on this compound are not extensively reported, the general principles of coordination and ligand exchange in metal-carboxylate systems can be applied. The formation of coordination polymers is a dynamic process involving the substitution of solvent molecules coordinated to the metal ion by the carboxylate ligands. libretexts.org

The mechanism of ligand exchange at a metal center can be broadly classified as associative, dissociative, or interchange. libretexts.org

Associative (A): An intermediate with an increased coordination number is formed.

Dissociative (D): An intermediate with a decreased coordination number is formed.

Interchange (I): The incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id).

Solvent Effects on Reactivity and Self-Assembly Processes of this compound

The selection of a solvent is a critical parameter in the study of chemical reactivity and the controlled formation of supramolecular structures. For a molecule like this compound, the solvent can dictate reaction pathways, influence crystalline polymorphism, and direct the self-assembly into distinct architectures such as coordination polymers. While specific, in-depth research on the solvent effects exclusively for this compound is not extensively detailed in the available literature, the principles governing these interactions can be understood from studies on analogous substituted isophthalic acids and other aromatic carboxylic acids.

The polarity, proticity, and coordinating ability of a solvent can significantly modulate the solubility of this compound, which in turn affects crystallization and self-assembly processes. Solvents can interact with the solute molecules through hydrogen bonding, dipole-dipole interactions, or van der Waals forces, influencing the formation of different supramolecular synthons.

In the context of reactivity, solvents can affect reaction rates and selectivity. For instance, polar aprotic solvents might favor certain nucleophilic substitution reactions involving the bromine atom, while protic solvents could influence the acidity of the carboxylic acid groups.

In the realm of self-assembly and crystal engineering, the choice of solvent is paramount in determining the final structure of coordination polymers. The solvent can act as a template, a competing ligand, or a space-filling guest molecule within the crystal lattice. Studies on various 5-substituted isophthalic acids have demonstrated that the use of different solvents or solvent mixtures in reactions with metal salts can lead to the formation of structurally diverse coordination polymers. tue.nl The solvent molecules can coordinate to the metal centers, influencing the dimensionality and topology of the resulting network.

The effect of solvents on the crystallization of organic molecules, leading to different polymorphs and crystal habits, is a well-documented phenomenon. For example, studies on other carboxylic acids have shown that solvents like ethanol, ethyl acetate, and acetone (B3395972) can produce needle-like crystals, whereas a solvent such as dimethylformamide (DMF) can lead to cubic-shaped crystals of a different polymorphic form. matec-conferences.org This highlights the directing role of the solvent in the nucleation and growth of crystals.

The general influence of solvent properties on crystallization kinetics has been observed in various systems. For instance, apolar solvents have been noted to increase the aspect ratio of crystals in some cases. nih.gov The nature of the solvent can significantly impact the thermodynamics and kinetics of crystal growth, thereby controlling the formation of specific polymorphs. researchgate.net

A summary of how different solvent properties can generally influence the self-assembly of molecules like this compound is presented in the table below. This table is based on general principles observed for similar organic acids.

| Solvent Property | Potential Effect on Self-Assembly | General Examples of Solvents |

| Polarity | High polarity can increase solubility and may favor the formation of hydrogen-bonded networks involving the carboxylic acid groups. It can also influence the formation of different crystal polymorphs. | Water, Ethanol, Acetone |

| Coordinating Ability | Solvents that can act as ligands (e.g., those with oxygen or nitrogen donor atoms) can compete with the isophthalic acid for coordination sites on a metal center, leading to different coordination polymer structures. | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Proticity (Hydrogen Bond Donating/Accepting) | Protic solvents can form strong hydrogen bonds with the carboxylic acid groups, influencing which supramolecular synthons are formed. Aprotic solvents may lead to different hydrogen-bonding patterns. | Protic: Water, Alcohols; Aprotic: Acetonitrile, Toluene |

| Size and Shape | The size and shape of solvent molecules can have a templating effect, directing the formation of specific crystalline frameworks with cavities that can accommodate the solvent molecules as guests. | Benzene, Toluene |

While these principles provide a framework for understanding the potential role of solvents in the chemistry of this compound, specific experimental data and detailed research findings for this particular compound are necessary to fully elucidate these effects.

Computational and Theoretical Studies on 2 Bromo 5 Tert Butyl Isophthalic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. For 2-bromo-5-(tert-butyl)isophthalic acid, DFT calculations are instrumental in several areas:

Geometry Optimization: DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), can determine the most stable three-dimensional conformation of the molecule. mdpi.com This process minimizes the energy of the molecule with respect to its atomic coordinates, providing precise predictions of bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's steric and electronic properties.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Vibrational Frequencies: DFT calculations can predict the molecule's vibrational spectra (infrared and Raman). researchgate.net By calculating the second derivatives of the energy, a set of vibrational frequencies corresponding to specific atomic motions (stretching, bending, etc.) is obtained. These theoretical frequencies, often scaled to correct for systematic errors, can be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | ~1.90 Å |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | C-C-Br | ~121° |

| O=C-O (carboxyl) | ~124° | |

| Dihedral Angle | C-C-C=O (carboxyl) | ~0° or ~180° (planar) |

Note: This table contains representative values based on DFT calculations of similar aromatic carboxylic acids and bromo-substituted compounds. Actual values would require a specific calculation for this molecule.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Ligand-Metal Interactions

While quantum mechanical methods like DFT and ab initio calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. MD simulates the motion of atoms and molecules based on a classical force field, allowing researchers to observe dynamic processes.

For this compound, MD simulations could be applied to:

Ligand-Metal Interactions: The isophthalic acid moiety is an excellent ligand for coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. rsc.org MD simulations can model the coordination process, showing how the ligands arrange around metal centers and how the resulting framework behaves in terms of stability, flexibility, and porosity. rsc.org This is particularly relevant as the non-brominated analogue, 5-tert-butylisophthalic acid, is known to form such coordination polymers. rsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) in Materials Design

QSPR and QSAR are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and then using statistical methods to find a mathematical relationship between these descriptors and an observed property.

For derivatives of this compound, these techniques could be invaluable:

QSPR in Materials Science: By synthesizing a library of related isophthalic acid derivatives (e.g., by varying the halogen or the alkyl group) and measuring a key material property (like the porosity of the resulting MOF, its thermal stability, or its catalytic efficiency), a QSPR model could be developed. This model would allow for the in silico screening of new, unsynthesized derivatives to predict their properties and prioritize the most promising candidates for synthesis.

QSAR for Biological Applications: If the molecular scaffold is being explored for potential therapeutic applications, QSAR models could correlate structural features with a measured biological activity. researchgate.net Computational investigations on similar structures, such as substituted naphthoic acids, have shown that such models can predict how different substituents influence biological activity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. nih.gov This comparison helps in assigning specific signals to the correct atoms in the molecule and can be crucial for confirming the structure of a newly synthesized compound.

IR Frequencies: As mentioned in Section 5.1, DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net For this compound, this would allow for the precise assignment of characteristic vibrations, such as the O-H and C=O stretching of the carboxylic acid groups, the C-Br stretch, and the various aromatic C-H and C-C vibrations. mdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | 2550-3350 |

| C-H Stretch (Aromatic) | 3000-3100 | 3050-3150 |

| C-H Stretch (tert-butyl) | 2850-2970 | 2900-3020 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1690-1720 |

| C=C Stretch (Aromatic Ring) | 1450-1600 | 1460-1610 |

| C-Br Stretch | 500-650 | 510-660 |

Note: This table illustrates the typical agreement between scaled DFT-calculated frequencies and experimental values for the functional groups present in the molecule.

Applications and Advanced Materials Science Incorporating 2 Bromo 5 Tert Butyl Isophthalic Acid

Metal-Organic Frameworks (MOFs) and Coordination Polymers

2-Bromo-5-(tert-butyl)isophthalic acid serves as a versatile organic linker for the construction of Metal-Organic Frameworks and coordination polymers. The isophthalate (B1238265) core provides two carboxylate groups in a 1,3-substitution pattern, predisposing the ligand to form angular connections with metal centers. The properties of the resulting frameworks are heavily influenced by the interplay between the bulky tert-butyl group and the bromo substituent.

The synthesis of MOFs using this compound is governed by the distinct steric and electronic characteristics of its functional groups. The bulky tert-butyl group imparts significant steric hindrance, which can be leveraged to control the dimensionality and topology of the resulting framework. cymitquimica.com This steric influence can prevent the formation of highly dense, interpenetrated structures, thereby promoting the creation of porous materials. cymitquimica.comrsc.org In contrast, the bromo group, while smaller, exerts a notable electronic effect, influencing the coordination environment of the metal centers and potentially offering a site for post-synthetic modification.

The choice of metal ions and reaction conditions, such as solvents and temperature, are critical parameters that, in conjunction with the ligand's inherent properties, direct the final structure. rsc.org For instance, the use of 5-substituted isophthalic acids, including 5-bromoisophthalic acid and 5-tert-butylisophthalic acid, with various transition metals like cobalt, nickel, zinc, and cadmium has led to a diverse range of coordination polymer structures, from two-dimensional layers to complex three-dimensional networks. rsc.orgrsc.org The principles derived from these related systems suggest that this compound would similarly yield structurally diverse frameworks depending on the synthetic strategy employed.

Table 1: Influence of Functional Groups on MOF Design Principles

| Functional Group | Primary Effect | Influence on MOF Structure |

|---|---|---|

| tert-Butyl | Steric Hindrance | Directs topology, can prevent interpenetration, influences pore size and shape. cymitquimica.comrsc.org |

| Bromo | Electronic & Functional | Modifies ligand-metal bond properties, offers potential for post-synthetic modification, can influence luminescent properties. rsc.org |

The porosity of MOFs derived from this compound can be engineered through the strategic use of its bulky substituent. The tert-butyl group can act as a "strut," propping open the framework to create larger pores and channels than would be formed with a smaller substituent. This approach is a well-established strategy for increasing the surface area and pore volume of MOFs, which are critical factors for applications in gas storage and separation. rsc.orgresearchgate.net

Research on MOFs constructed from 5-tert-butylisophthalic acid has demonstrated the formation of porous frameworks capable of selective gas adsorption. rsc.org Similarly, frameworks built with other substituted isophthalates have shown promise for separating gases like CO2 over CH4. rsc.org By combining the steric bulk of the tert-butyl group with the electronic influence of the bromo substituent, it is possible to fine-tune the pore environment, both in terms of size and chemical affinity. This dual functionality can enhance the selectivity of the MOF for specific gas molecules, making materials derived from this compound promising candidates for targeted gas separation applications. rsc.orgnih.gov

MOFs are increasingly recognized for their potential as heterogeneous catalysts. Their crystalline, porous nature allows for the diffusion of substrates to active sites within the framework, while their high surface area can enhance catalytic activity. ipn.mx The organic linkers themselves can be designed to incorporate catalytically active functionalities.

In frameworks constructed from this compound, the metal nodes can act as Lewis acid catalytic sites. ipn.mx Furthermore, the organic linker provides a robust backbone that can be functionalized. While the bromo and tert-butyl groups are not typically catalytic themselves, the linker can serve as a platform for introducing other active groups. Studies on coordination polymers made from 5-tert-butylisophthalic acid have shown that they can be active catalysts for the photocatalytic decomposition of organic dyes. rsc.org The electronic properties of the bromo group in this compound could influence the ligand-to-metal charge transfer properties of the resulting MOF, which is a key mechanism in many photocatalytic processes. researchgate.netntu.edu.sg

Luminescence in MOFs can originate from the organic linker, the metal ion, or from ligand-to-metal charge transfer events. rsc.org This property makes them highly attractive for applications in chemical sensing, where the presence of an analyte can cause a detectable change in the luminescent signal. nih.govmdpi.com Isophthalic acid-based MOFs have been shown to exhibit interesting photoluminescence properties. rsc.org

The introduction of a heavy bromine atom into the linker structure can enhance phosphorescence through the heavy-atom effect, potentially leading to materials with unique photophysical properties. Coordination polymers based on 5-tert-butylisophthalic acid have been shown to be photoluminescent. rsc.org A Zn(II) coordination polymer with a different substituted terephthalic acid ligand demonstrated high selectivity and sensitivity for detecting specific organic solvents and metal ions through luminescence quenching. mdpi.com The combination of the bulky tert-butyl group, which can create specific binding pockets for analytes, and the bromo group, which can modulate the electronic and photophysical properties, makes this compound a promising linker for designing luminescent MOF-based sensors. nih.govmdpi.com

The functional groups on the organic linker can also play a direct role in modulating crystal growth. The steric hindrance provided by the tert-butyl group in this compound can influence the rate of framework assembly and the preferred direction of crystal growth. mdpi.com By selectively slowing the growth of certain crystal facets, it is possible to obtain non-cubic morphologies, such as octahedral or rhombic dodecahedral shapes, from fundamentally cubic structures. nih.govresearchgate.net This morphological control allows for the selective exposure of different pore apertures or active sites on the crystal surface, providing another avenue for tuning the material's functional properties. researchgate.net

Supramolecular Assemblies and Hydrogen-Bonded Frameworks

Beyond coordination chemistry with metal ions, this compound is an excellent candidate for constructing supramolecular assemblies and Hydrogen-Bonded Organic Frameworks (HOFs). rsc.org The two carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular interactions. mdpi.com

The self-assembly of isophthalic acid derivatives through hydrogen bonding typically leads to the formation of well-defined patterns, such as dimers, catemers, or tapes. rsc.org These interactions can guide the assembly of molecules into one-, two-, or three-dimensional networks. researchgate.net The presence of the bulky tert-butyl group can influence the packing of these hydrogen-bonded networks, potentially creating porous structures by preventing dense packing of the aromatic rings. mdpi.com The bromo group can participate in weaker halogen bonding interactions, adding another layer of control over the supramolecular architecture. The design of stable HOFs with permanent porosity is a significant area of research, and the rigid, functionalized core of this compound makes it a promising building block for these materials. rsc.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromoisophthalic acid |

| 5-tert-Butylisophthalic acid |

| Carbon Dioxide (CO2) |

| Methane (B114726) (CH4) |

| Cobalt (Co) |

| Nickel (Ni) |

| Zinc (Zn) |

Polymer Chemistry and Polymer-Supported Systems

The bifunctional nature of the carboxylic acid groups makes this compound a valuable monomer for polymerization reactions, enabling its incorporation into various polymer backbones.

This compound can serve as a specialty monomer in the synthesis of polyesters, polyamides, and coordination polymers. Aromatic dicarboxylic acids are fundamental components in the production of high-performance polymers.

In polyester (B1180765) synthesis , the compound can be reacted with diols through polycondensation to create polymers with tailored properties. The incorporation of the bulky tert-butyl group into a polyester chain, such as poly(ethylene terephthalate) (PET) or poly(butylene terephthalate) (PBT), can modify the final material's characteristics. For instance, studies on 5-tert-butylisophthalic acid have shown that its inclusion can decrease crystallinity, lower the glass transition temperature, and improve gas barrier properties. mdpi.com The bromine atom offers a site for further functionalization or can enhance properties like flame retardancy.

The compound can also act as a cross-linking agent . Dicarboxylic acids are used to form covalent bonds between polymer chains that possess complementary functional groups, such as hydroxyl groups in polyvinyl alcohol (PVA). This cross-linking process creates a three-dimensional network, which can transform a soluble polymer into an insoluble and more rigid material, such as a hydrogel. psu.educymitquimica.com

Furthermore, its use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs) is a significant application. The carboxylic acid groups can coordinate with metal ions to form extended networks. Research on 5-bromoisophthalic acid has demonstrated its utility in preparing coordination polymers with various transition metals, including manganese, nickel, cobalt, copper, zinc, and cadmium. sigmaaldrich.com The resulting materials have potential applications in catalysis, gas storage, and sensing.

While specific examples for this compound are not extensively documented, its structure is suitable for creating polymer-supported systems. The bromine atom on the aromatic ring can be utilized as a reactive handle for grafting the molecule onto a pre-existing polymer support.

Alternatively, polymers synthesized from this monomer would feature pendant bromine atoms along the chain. These sites could then be used to anchor catalytic species. For example, the bromo-functionalized polymer could undergo further reactions to introduce ligands capable of chelating metal catalysts. This approach leads to heterogeneous catalysts that combine the reactivity of a homogeneous catalyst with the practical advantages of a solid support, such as easy separation from the reaction mixture and potential for recycling.

Functional Organic and Hybrid Materials

The unique combination of functional groups in this compound suggests its potential use in the development of functional organic materials, particularly in the field of optoelectronics, although this remains an area for further exploration.

Aromatic compounds form the core of many materials used in organic electronics. While direct applications of this compound in organic light-emitting diodes (OLEDs) or organic semiconductors have not been reported, its structural features are relevant to the design of materials for these technologies.

Organic semiconductors are typically based on π-conjugated molecular or polymeric systems. While the isophthalic acid moiety itself is not extensively conjugated, it can be incorporated into larger conjugated structures. The main contribution of a monomer like this compound would likely be to impart specific physical properties to a larger, electronically active polymer.

The tert-butyl group is a substituent commonly used in organic semiconductors. Its bulkiness enhances the solubility of otherwise intractable conjugated polymers, facilitating their processing from solution, which is crucial for manufacturing large-area and flexible devices. By creating separation between polymer chains, it can also influence the solid-state packing and, consequently, the charge transport properties of the material.

The bromine atom can serve as a synthetic handle for cross-coupling reactions (like Suzuki or Stille coupling) to build more extended π-conjugated systems. This is a standard strategy in the synthesis of many organic semiconductor materials. Furthermore, the presence of a heavy atom like bromine can influence the photophysical properties of a molecule by promoting intersystem crossing, which could be relevant in the design of phosphorescent emitters for OLEDs.

Therefore, while not an active component itself, this compound represents a potentially useful building block for synthesizing more complex molecules or polymers with applications in optoelectronics.

Table 2: Potential Applications in Polymer and Materials Science

| Application Area | Specific Role | Contribution of Functional Groups |

|---|---|---|

| Polyester Synthesis | Monomer | -COOH: Polymerization; -C(CH₃)₃: Modifies thermal/mechanical properties; -Br: Flame retardancy, functionalization site. |

| Coordination Polymers / MOFs | Organic Ligand | -COOH: Coordinates to metal centers to form network structure. |

| Polymer Cross-Linking | Cross-Linking Agent | -COOH: Reacts with polymer functional groups (e.g., -OH) to form covalent bonds. |

| Organic Semiconductors | Monomer/Building Block | -C(CH₃)₃: Improves solubility; -Br: Synthetic handle for building larger conjugated systems. |

Ferroelectric, Piezoelectric, or Magnetically Responsive Materials

The exploration of this compound as a building block for materials exhibiting ferroelectric, piezoelectric, or magnetically responsive properties is an emerging area of research. Isophthalic acid derivatives are recognized for their potential in creating non-centrosymmetric crystal structures, a prerequisite for properties like ferroelectricity and piezoelectricity. The strategic placement of bromo and tert-butyl substituents on the isophthalic acid backbone can influence the crystal packing and electronic properties of the resulting metal-organic frameworks, potentially leading to desirable material characteristics.

Research into the magnetic properties of materials derived from substituted isophthalic acids has shown that the nature and position of the substituent can play a crucial role in the magnetic exchange interactions between metal centers within the framework. While coordination polymers based on the related compound 5-tert-butylisophthalic acid have been investigated for their magnetic behavior, specific studies detailing the magnetic, ferroelectric, or piezoelectric properties of materials synthesized directly with this compound are not extensively documented in the current body of scientific literature. Further investigation is required to fully characterize the potential of this specific ligand in the development of functional magnetic and electric materials.

Table 1: Research Focus on Functional Materials from Substituted Isophthalic Acids

| Functional Property | Ligand Type | Research Status |

| Ferroelectricity | Substituted Isophthalic Acids | Theoretical potential, limited experimental data for the specific compound. |

| Piezoelectricity | Substituted Isophthalic Acids | Theoretical potential, limited experimental data for the specific compound. |

| Magnetic Response | 5-tert-butylisophthalic acid | Documented studies on resulting coordination polymers. |

| Magnetic Response | This compound | Limited specific research available. |

Host-Guest Chemistry and Encapsulation

The inherent porosity of metal-organic frameworks makes them excellent candidates for applications in host-guest chemistry and molecular encapsulation. The specific architecture of MOFs, including pore size, shape, and surface functionality, is dictated by the geometry and chemical nature of the organic ligands and metal nodes used in their synthesis.

The presence of the bulky tert-butyl group and the electronegative bromine atom on the this compound ligand can be expected to influence the pore environment of any resulting MOF. These functional groups can affect the framework's affinity for certain guest molecules, potentially leading to selective adsorption and encapsulation. However, detailed studies focusing specifically on the host-guest chemistry and encapsulation capabilities of porous materials derived from this compound are not yet prevalent in the scientific literature. The potential for these materials in applications such as gas storage, separation, and drug delivery remains an area ripe for future exploration.

Table 2: Potential Applications in Host-Guest Chemistry

| Application Area | Role of this compound | Current Research Status |

| Gas Storage & Separation | Ligand defining pore size and surface chemistry. | Primarily theoretical; specific studies are lacking. |

| Molecular Encapsulation | Functional groups influencing host-guest interactions. | Primarily theoretical; specific studies are lacking. |

| Drug Delivery | Biocompatible frameworks for therapeutic agent storage. | Primarily theoretical; specific studies are lacking. |

Advanced Research Methodologies and Techniques Applied to 2 Bromo 5 Tert Butyl Isophthalic Acid Systems

In Situ Spectroscopic Investigations of Reaction Pathways and Ligand Coordination

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediate species, and the coordination environment of ligands as materials form. For systems involving 2-bromo-5-(tert-butyl)isophthalic acid, these methods would be invaluable for understanding the self-assembly processes that lead to the formation of coordination polymers and MOFs.